molecular formula C17H18N2O B3955347 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B3955347
M. Wt: 266.34 g/mol
InChI Key: FFAYDLWHMRPAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is an organic compound characterized by a benzodiazole core with a methylphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the condensation of 4-methylbenzyl chloride with 2-amino-1H-benzimidazole, followed by reduction and subsequent alkylation to introduce the ethan-1-ol group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules and modulating biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-7-9-14(10-8-12)11-19-16-6-4-3-5-15(16)18-17(19)13(2)20/h3-10,13,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAYDLWHMRPAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.